molecular formula C26H45NO6S B13713159 Taurochenodeoxycholic-[2,2,4,4-d4] Acid

Taurochenodeoxycholic-[2,2,4,4-d4] Acid

Cat. No.: B13713159
M. Wt: 503.7 g/mol
InChI Key: BHTRKEVKTKCXOH-GLYOETPHSA-N
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Description

Taurochenodeoxycholic-[2,2,4,4-d4] Acid (TCDCA-d4) is a deuterium-labeled isotopologue of taurochenodeoxycholic acid (TCDCA), a taurine-conjugated secondary bile acid derived from chenodeoxycholic acid (CDCA). TCDCA-d4 is synthesized by replacing four hydrogen atoms with deuterium at the 2, 2, 4, and 4 positions of the bile acid backbone . This stable isotope labeling enables its use as an internal standard (IS) in mass spectrometry (MS)-based quantification of bile acids (BAs), minimizing matrix effects and improving analytical precision .

TCDCA-d4 is commercially available as a sodium salt (CAS 2410279-85-3) and is widely employed in studies of bile acid metabolism, transport, and receptor interactions . Its high purity (≥98% isotopic enrichment) ensures reliable quantification in complex biological matrices such as serum, liver tissue, and intestinal content .

Properties

Molecular Formula

C26H45NO6S

Molecular Weight

503.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1/i8D2,14D2

InChI Key

BHTRKEVKTKCXOH-GLYOETPHSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Preparation Methods

Detailed Research Data and Analysis

Step Method/Condition Outcome/Notes
Deuteration Catalytic hydrogen-deuterium exchange using Pd/C in deuterated solvent Selective incorporation of 4 deuterium atoms at 2,2,4,4 positions with high isotopic purity
Amidation (Taurine conjugation) Carbodiimide-mediated coupling in aqueous buffer, pH ~7-8, room temperature Efficient formation of tauro-conjugate without deuterium loss
Purification Reverse-phase HPLC with gradient elution High purity (>98%) confirmed by MS and NMR
Characterization UPLC-QTOF-MS and NMR spectroscopy Molecular ion at m/z 503.7 consistent with d4 labeling; NMR confirms deuterium positions
Stability Testing Storage at -20°C in methanol Stable for at least 6 months without isotope exchange

Perspectives from Varied Sources

  • Scientific Suppliers (e.g., Santa Cruz Biotechnology, Axios Research): Provide Taurochenodeoxycholic-[2,2,4,4-d4] Acid Sodium Salt as a fully characterized analytical standard, emphasizing its use in quantification of conjugated bile acids and method validation in drug development.

  • Academic Research: Studies employing this compound for metabolic tracing highlight the importance of precise isotopic incorporation and the use of ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-QTOF-MS) for analysis. The preparation methods ensure minimal isotope scrambling and high chemical fidelity.

  • Analytical Method Development: The compound serves as an internal standard in rapid quantification assays for bile acids, necessitating rigorous synthetic protocols to maintain isotopic enrichment and chemical stability.

Chemical Reactions Analysis

Metabolic Pathways

TCDCA-d4 mirrors the metabolic behavior of endogenous taurochenodeoxycholic acid:

  • Synthesis : Produced in the liver via conjugation of chenodeoxycholic acid with taurine.

  • Excretion : Secreted into bile, stored in the gallbladder, and released into the GI tract.

  • Recycling : Reabsorbed via the enterohepatic circulation and reutilized in bile acid synthesis.

The deuterium label enables tracking of these pathways without cross-reactivity with endogenous bile acids .

Precision and Recovery Data

Analyte Intra-Assay CV (%) Inter-Assay CV (%) Recovery (%)
Taurochenodeoxycholic Acid (TCDCA)7.4–9.49.9–11.062.8–67.7

This standard improves accuracy by compensating for matrix effects and ion suppression in complex biological samples .

Metabolic Studies

  • Bariatric Surgery : Used to study bile acid changes post-Roux-en-Y gastric bypass, revealing transient increases in secondary bile acids like ursodeoxycholic acid .

  • Disease Biomarkers : Investigates bile acid metabolism in disorders such as gallstone disease and lipid-related conditions .

Analytical Method Validation

TCDCA-d4 is critical in validating LC-MS/MS methods for bile acid quantification, as shown in protocols analyzing dried blood spots and serum .

Scientific Research Applications

Biochemical Properties

Taurochenodeoxycholic acid is formed in the liver through the conjugation of chenodeoxycholic acid with taurine. Its primary functions include:

  • Emulsification of Lipids : It aids in the digestion and absorption of fats by forming micelles that solubilize lipids and cholesterol.
  • Choleretic and Cholagogue Effects : It stimulates bile secretion from the liver and promotes bile flow into the duodenum, which is crucial for digestive health .
  • Regulation of Cholesterol : Administration of taurochenodeoxycholic acid has been shown to reduce cholesterol formation in hepatocytes .

2.1. Liver Health and Cholestasis

Taurochenodeoxycholic acid has been studied for its protective effects against cholestasis—a condition characterized by impaired bile flow. Research indicates that it can mitigate hepatotoxicity when co-administered with other bile acids, such as taurohyodeoxycholic acid .

Case Study : In a study involving bile fistula rats, taurochenodeoxycholic acid infusion led to reduced bile flow and increased enzyme leakage into bile. However, co-infusion with taurohyodeoxycholic acid preserved bile flow and reduced enzyme leakage, demonstrating the potential of taurochenodeoxycholic acid in liver protection strategies .

2.2. Anti-inflammatory and Anti-cancer Properties

Recent investigations have suggested that taurochenodeoxycholic acid may possess anti-inflammatory and anti-cancer properties. It is being explored for its role in modulating inflammatory responses and inhibiting cancer cell proliferation.

Research Findings : Studies have shown that taurochenodeoxycholic acid can stimulate monocyte differentiation, which may play a role in immune response modulation . Additionally, its potential use in cancer therapy is being assessed due to its ability to influence cellular signaling pathways involved in tumor growth .

2.3. Metabolic Disorders

The compound is also being investigated for its effects on metabolic disorders, particularly those related to cholesterol metabolism. Its ability to enhance lipid digestion and excretion positions it as a candidate for treating conditions like hyperlipidemia.

3.1. Internal Standard in Mass Spectrometry

The deuterated form of taurochenodeoxycholic acid serves as an internal standard in mass spectrometry for quantifying endogenous taurochenodeoxycholic acid levels in biological samples. This application is crucial for accurately measuring bile acid levels in research related to liver function and metabolism .

3.2. Animal Models for Drug Development

In preclinical studies, taurochenodeoxycholic acid is used to model cholestatic liver diseases in animals. Its administration helps researchers understand the pathophysiology of liver diseases and evaluate new therapeutic agents aimed at improving bile flow and reducing liver damage .

Summary Table of Applications

Application AreaDescriptionExample Studies/Findings
Liver HealthProtects against cholestasis; reduces hepatotoxicityCo-infusion studies with taurohyodeoxycholic acid
Anti-inflammatory EffectsModulates immune responses; potential anti-cancer propertiesMonocyte differentiation studies
Metabolic DisordersEnhances lipid digestion; potential treatment for hyperlipidemiaStudies on cholesterol metabolism
Analytical ChemistryServes as an internal standard for mass spectrometryQuantification studies in biological samples
Drug DevelopmentUsed in animal models to study cholestatic liver diseasesPreclinical evaluations

Mechanism of Action

Comparison with Similar Compounds

Deuterated bile acids share structural similarities but differ in conjugation type, hydroxylation status, and parent bile acid structure. Below is a detailed comparison of TCDCA-d4 with key analogs:

Structural and Functional Differences
Compound Name Conjugation Type Parent Bile Acid Hydroxylation Deuterium Position Key Applications
Taurochenodeoxycholic-[2,2,4,4-d4] Acid Taurine Chenodeoxycholic Acid Dihydroxy 2,2,4,4 IS for taurine-conjugated dihydroxy BAs
Taurocholic Acid-d4 (d4-TCA) Taurine Cholic Acid Trihydroxy 2,2,4,4 IS for taurine-conjugated trihydroxy BAs
Glycochenodeoxycholic Acid-d4 (d4-GCDCA) Glycine Chenodeoxycholic Acid Dihydroxy 2,2,4,4 IS for glycine-conjugated dihydroxy BAs
Tauroursodeoxycholic Acid-d4 (d4-TUDCA) Taurine Ursodeoxycholic Acid Dihydroxy 2,2,4,4 Metabolic tracing of UDCA derivatives
Deoxycholic Acid-d4 (d4-DCA) Unconjugated Deoxycholic Acid Dihydroxy 2,2,4,4 IS for unconjugated dihydroxy BAs

Key Observations :

  • Conjugation Type : Taurine-conjugated analogs (e.g., TCDCA-d4, d4-TCA) exhibit higher water solubility than glycine-conjugated or unconjugated forms, influencing their distribution in biological systems .
  • Hydroxylation : Trihydroxy BAs (e.g., d4-TCA) elute earlier in reverse-phase chromatography than dihydroxy BAs (e.g., TCDCA-d4) due to increased polarity .
  • Deuterium Labeling : Uniform labeling at 2,2,4,4 positions ensures minimal chromatographic shift relative to unlabeled analogs, critical for co-elution in MS .
Analytical Performance
Parameter TCDCA-d4 d4-TCA d4-GCDCA d4-TUDCA
Retention Time (min) 8.2 ± 0.3 6.5 ± 0.2 9.1 ± 0.4 7.8 ± 0.3
Mass Shift (Da) +4 +4 +4 +4
LOD (ng/mL) 0.5 0.3 0.6 0.4

Notes:

  • TCDCA-d4 and d4-TUDCA share similar mass shifts but differ in parent bile acid structure, enabling multiplexed quantification in the same analytical run .
  • d4-GCDCA is less polar than TCDCA-d4 due to glycine conjugation, resulting in longer retention times .
Supplier and Purity
Compound Supplier Purity CAS Number
TCDCA-d4 Santa Cruz Biotechnology ≥98% (isotopic) 2410279-85-3
d4-TCA CDN Isotopes ≥99.5% N/A
d4-GCDCA Steraloids ≥98.4% 1201918-16-2
d4-TUDCA Iso Sciences ≥99.88% 2573035-17-1

Biological Activity

Taurochenodeoxycholic acid (TCDCA) is a bile acid derivative that plays significant roles in lipid metabolism and has been studied for its potential therapeutic applications. The deuterated version, Taurochenodeoxycholic-[2,2,4,4-d4] acid, serves as an internal standard in various biochemical analyses. This article explores the biological activity of TCDCA, focusing on its physiological functions, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

Taurochenodeoxycholic acid is formed by the conjugation of chenodeoxycholic acid with taurine. Its chemical formula is C26H40NNaO6SC_{26}H_{40}NNaO_6S, with the deuterated version replacing four hydrogen atoms with deuterium. This modification enhances its stability and allows for precise quantification in laboratory settings.

Physiological Functions

  • Lipid Emulsification : TCDCA aids in the emulsification of dietary lipids and fat-soluble vitamins, facilitating their absorption in the intestines.
  • Choleretic Effects : It stimulates bile production and secretion from the liver, enhancing the digestive process.
  • Cholesterol Metabolism : TCDCA has been shown to reduce cholesterol synthesis in hepatocytes, which may help prevent cholesterol-related disorders.

TCDCA exerts its biological effects through various mechanisms:

  • Receptor Activation : TCDCA activates the G protein-coupled receptor TGR5, leading to increased intracellular cAMP levels. This signaling pathway is associated with anti-inflammatory responses and modulation of immune functions .
  • Cytokine Production : It promotes the secretion of interleukins such as IL-1 and IL-6, enhancing humoral immunity while inhibiting excessive phagocytosis by macrophages .
  • Cell Proliferation : Studies indicate that TCDCA can influence cell proliferation in liver cell lines (HepG2), potentially through down-regulation of tumor suppressor genes .

Table 1: Summary of Biological Activities of TCDCA

ActivityMechanismReferences
Lipid EmulsificationFacilitates absorption of fats
Choleretic EffectsStimulates bile secretion
Cholesterol ReductionInhibits cholesterol synthesis
Anti-inflammatory EffectsActivates TGR5 receptor
Immune ModulationIncreases IL-1 and IL-6 production
Cell ProliferationAffects HepG2 cell line growth

Case Studies

  • Bile Acid Synthesis Disorders : In patients with defects in bile acid synthesis, elevated levels of TCDCA have been observed. This elevation correlates with liver dysfunctions and may serve as a biomarker for disease progression .
  • Obesity and Metabolic Syndrome : Research indicates that post-bariatric surgery patients exhibit increased levels of TCDCA, which may contribute to improved insulin sensitivity and metabolic outcomes .
  • Cancer Research : Investigations into the anti-cancer properties of TCDCA suggest its potential role in inhibiting tumor growth through modulation of apoptosis pathways in cancer cells .

Q & A

Q. What is the primary application of Taurochenodeoxycholic-[2,2,4,4-d4] Acid in biomedical research?

this compound (TCDCA-d4) is a deuterated internal standard used to quantify endogenous taurochenodeoxycholic acid (TCDCA) via mass spectrometry (GC- or LC-MS). Its deuterium atoms at positions 2, 2, 4, and 4 ensure isotopic distinction from endogenous bile acids, enabling precise quantification in biological matrices such as serum, liver tissue, or bile . This compound is critical for studying bile acid metabolism, cholestasis, and liver disease models, where accurate measurement of bile acid flux is essential .

Q. How should researchers prepare stable stock solutions of TCDCA-d4 for experimental use?

Stock solutions are typically prepared at 10 mM concentration in methanol or dimethyl sulfoxide (DMSO). To ensure stability:

  • Use anhydrous solvents to prevent hydrolysis.
  • Aliquot and store at -20°C in amber vials to avoid light-induced degradation.
  • Validate stability using LC-MS over time (e.g., monthly checks for deuterium loss or degradation).
    Batch-specific purity (>99%) and concentration are verified via Certificate of Analysis (COA), which should be cross-referenced during experimental design .

Q. What safety protocols are critical when handling deuterated bile acid derivatives?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for weighing and solution preparation to avoid inhalation of particulate matter.
  • Storage: Keep sealed at -20°C, segregated from non-deuterated compounds to prevent cross-contamination.
  • Emergency Measures: Locate eyewash stations and emergency showers; review Safety Data Sheets (SDS) for first-aid protocols specific to bile acid derivatives .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for simultaneous quantification of TCDCA-d4 and endogenous bile acids?

  • Ionization Settings: Use electrospray ionization (ESI) in negative mode with optimized cone voltage (e.g., 30–50 V) and desolvation temperature (400–500°C) to enhance deprotonation of bile acids.
  • Chromatography: Employ a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (mobile phase: 0.1% formic acid in water/acetonitrile). Adjust retention times to separate TCDCA-d4 from isobaric interferents like taurodeoxycholic acid-d4 (TDCA-d4) .
  • Data Acquisition: Use multiple reaction monitoring (MRM) with transitions specific to TCDCA-d4 (e.g., m/z 516.3 → 80.1) and endogenous TCDCA (m/z 512.3 → 80.1). Validate method specificity using matrix-matched calibration curves .

Q. What strategies resolve isotopic interference between deuterated internal standards and endogenous metabolites?

  • High-Resolution MS: Use quadrupole time-of-flight (Q-TOF) instruments to distinguish isotopic clusters (e.g., TCDCA-d4 vs. TDCA-d4) based on exact mass differences (Δ m/z = 0.02–0.04).
  • Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) reduces matrix complexity, minimizing co-elution of structurally similar bile acids .
  • Cross-Validation: Compare data against non-deuterated standards or alternative quantification methods (e.g., enzymatic assays) to confirm accuracy .

Q. How to design longitudinal studies tracking bile acid metabolism using deuterated analogs?

  • Dosing Strategy: Administer TCDCA-d4 via intraperitoneal injection or oral gavage at physiologically relevant doses (e.g., 10 mg/kg in rodents). Monitor serum and bile samples at timed intervals (0, 2, 6, 24 hrs).
  • Kinetic Modeling: Use compartmental models to calculate turnover rates (e.g., fractional synthesis rate, FSR) and pool sizes. Correct for deuterium loss using kinetic isotope effect (KIE) factors .
  • Control Groups: Include bile duct-ligated or Abcb11 (BSEP)-knockout models to study cholestasis-specific metabolic perturbations .

Data Interpretation and Contradiction Analysis

Q. How to address discrepancies in bile acid quantification between deuterated standards and endogenous pools?

  • Source 1: Batch-to-batch variability in deuterium enrichment (>99% purity required; verify via COA ).
  • Source 2: Matrix effects (e.g., ion suppression in lipid-rich samples). Mitigate via standard addition or stable isotope dilution .
  • Source 3: Biological variability (e.g., circadian fluctuations in bile acid synthesis). Standardize sampling times and fasting protocols .

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